Cas no 2229443-87-0 (tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate)
tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate
- 2229443-87-0
- EN300-1871383
- tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate
-
- Inchi: 1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-9-4-5-11(15)12(6-9)19-10-7-16-8-10/h4-6,10,16H,7-8H2,1-3H3,(H,17,18)
- InChI Key: WPJDORVBPRIHDN-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1OC1CNC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 298.1084202g/mol
- Monoisotopic Mass: 298.1084202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 59.6Ų
tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1871383-0.05g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 0.05g |
$864.0 | 2023-09-18 | ||
| Enamine | EN300-1871383-0.1g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 0.1g |
$904.0 | 2023-09-18 | ||
| Enamine | EN300-1871383-0.25g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 0.25g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1871383-0.5g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 0.5g |
$987.0 | 2023-09-18 | ||
| Enamine | EN300-1871383-1.0g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1871383-2.5g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 2.5g |
$2014.0 | 2023-09-18 | ||
| Enamine | EN300-1871383-5.0g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-1871383-10.0g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 10g |
$4421.0 | 2023-06-01 | ||
| Enamine | EN300-1871383-1g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 1g |
$1029.0 | 2023-09-18 | ||
| Enamine | EN300-1871383-5g |
tert-butyl N-[3-(azetidin-3-yloxy)-4-chlorophenyl]carbamate |
2229443-87-0 | 5g |
$2981.0 | 2023-09-18 |
tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate
Professional Introduction to Compound with CAS No. 2229443-87-0 and Product Name: Tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate
The compound with the CAS number 2229443-87-0 and the product name tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this compound, particularly the presence of a tert-butyl group, an azetidin-3-yloxy moiety, and a 4-chlorophenylcarbamate moiety, contribute to its unique chemical properties and biological activities.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The azetidin-3-yloxy group in this compound is a key feature that contributes to its pharmacological profile. Azetidine derivatives have been extensively studied for their potential as bioactive molecules due to their ability to interact with various biological targets. Specifically, the azetidine ring can serve as a scaffold for designing compounds that exhibit inhibitory activity against enzymes and receptors involved in various disease pathways.
The 4-chlorophenylcarbamate moiety is another critical component of this compound that enhances its pharmacological properties. Chlorophenyl derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The carbamate group introduces a polar functional group that can improve the solubility and bioavailability of the compound, making it more suitable for therapeutic applications.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The combination of the tert-butyl group, which can stabilize the molecule and improve its metabolic stability, with the azetidin-3-yloxy and 4-chlorophenylcarbamate moieties, creates a unique pharmacophore that can interact with biological targets in a specific manner. This specificity is crucial for developing drugs that are both effective and well-tolerated by patients.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). The structural features of this compound make it a promising candidate for inhibiting PPIs, which are involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that can disrupt these interactions, researchers aim to develop novel therapeutic strategies that can modulate disease pathways.
Another area where this compound shows promise is in the field of drug repurposing. Drug repurposing involves identifying new therapeutic uses for existing drugs or drug candidates. The unique combination of structural features in this compound may make it suitable for repurposing as a treatment for diseases that are currently difficult to manage with available therapies. This approach can significantly reduce the time and cost associated with drug development, making it an attractive option for pharmaceutical companies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, can enhance the efficiency of the synthesis process. These techniques not only improve the overall yield but also minimize side reactions, leading to a more sustainable and environmentally friendly synthesis route.
Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological properties. This includes in vitro assays to assess its activity against various biological targets, as well as preclinical studies to evaluate its safety and efficacy in animal models. These studies provide valuable insights into the potential therapeutic applications of the compound and help guide further development efforts.
The ultimate goal of developing this compound is to translate its potential into clinical applications that benefit patients worldwide. By leveraging cutting-edge research methodologies and collaborative efforts between academia and industry, researchers aim to bring this promising drug candidate from laboratory bench to patient bedside. This journey involves multiple stages, including clinical trials, regulatory approvals, and commercialization, each requiring meticulous planning and execution.
In conclusion, the compound with CAS number 2229443-87-0 and product name tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for drug development, with potential applications in various therapeutic areas. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for improving human health and well-being.
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